![molecular formula C7H5FN2 B1446390 7-Fluoroimidazo[1,2-a]piridina CAS No. 1260903-17-0](/img/structure/B1446390.png)

7-Fluoroimidazo[1,2-a]piridina

Descripción general

Descripción

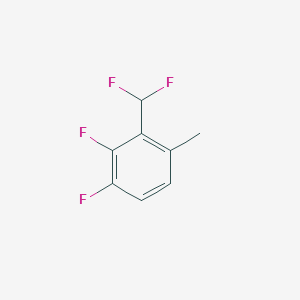

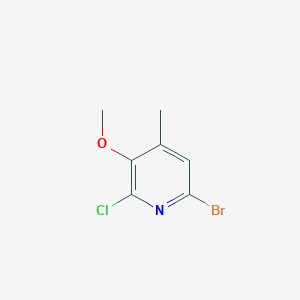

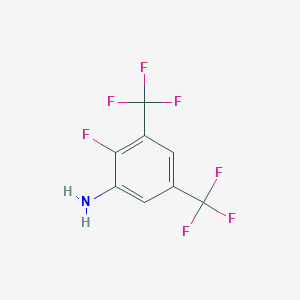

7-Fluoroimidazo[1,2-a]pyridine is an important intermediate in organic synthesis . It has a molecular weight of 136.13 . It is widely used in the synthesis of pharmaceuticals, pesticides, and fine chemicals .

Synthesis Analysis

The synthesis of 7-Fluoroimidazo[1,2-a]pyridine can be achieved through several methods. One method involves using 4-fluoropyridine-2-amine as a raw material, adding chloroacetaldehyde aqueous solution and alkali into a solvent at 35 ℃, reacting in a microchannel reactor for 5-10 minutes, and then carrying out acidification and salt . Another method uses 4-chloro-2-aminopyridine as an initial material, cyclizing with 2-chloroacetaldehyde to obtain 7-chloroimidazo[1,2-a]pyridine, reacting the 7-chloroimidazo[1,2-a]pyridine with halide to obtain 7 .Molecular Structure Analysis

The molecular formula of 7-Fluoroimidazo[1,2-a]pyridine is C7H5FN2 . The InChI code is 1S/C7H5FN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical and Chemical Properties Analysis

7-Fluoroimidazo[1,2-a]pyridine is a solid or liquid at normal temperatures . . It should be stored in an inert atmosphere at 2-8C .Aplicaciones Científicas De Investigación

Desarrollo de Compuestos Emisivos

Imidazo[1,5-a]piridina, un compuesto similar a la 7-Fluoroimidazo[1,2-a]piridina, se utiliza ampliamente para el desarrollo de compuestos emisivos en muchos campos de aplicación . Estos compuestos se utilizan en optoelectrónica, química de coordinación, sensores y biología química .

Sondas Fluorescentes

Se han sintetizado fluoróforos basados en imidazo[1,5-a]piridina y se han investigado sus características fotofísicas en varios disolventes orgánicos . Estos compuestos exhibieron un gran comportamiento solvatocrómico, lo que los hace adecuados como sondas de membrana .

Sondas de Membrana Celular

La forma compacta y las notables propiedades fotofísicas de la imidazo[1,5-a]piridina la convierten en candidatos adecuados como sondas de membrana celular . El estudio de la dinámica de membrana, la hidratación y la fluidez es importante para controlar la salud celular y explorar vías bioquímicas cruciales .

Síntesis Farmacéutica

La this compound juega un papel crucial en la síntesis farmacéutica . Se utiliza particularmente en el desarrollo de compuestos que inhiben las enzimas IRAK y FLT3 .

Tratamiento de Enfermedades

Los compuestos que contienen this compound exhiben efectos terapéuticos potenciales contra diversas enfermedades, especialmente cánceres hematopoyéticos, síndromes mielodisplásicos (SMD) y leucemia mieloide aguda (LMA) .

Sensores Químicos

Los compuestos de imidazopiridina se pueden utilizar como sensores químicos . Sus propiedades electrónicas únicas les permiten participar en interacciones específicas dentro de sistemas biológicos o como componente en reacciones sintéticas .

Optoelectrónica

Los compuestos de imidazopiridina se utilizan como materiales inteligentes en optoelectrónica . Sus propiedades emisivas y estabilidad foto/térmica los hacen adecuados para esta aplicación .

Bioimagen

Los compuestos de imidazopiridina, incluida la this compound, se utilizan como fluoróforos para la bioimagen . Sus propiedades fluorescentes los hacen ideales para esta aplicación .

Mecanismo De Acción

Target of Action

7-Fluoroimidazo[1,2-a]pyridine is a significant compound in pharmaceutical synthesis, particularly in the development of compounds with inhibitory properties against IRAK and FLT3 enzymes . These enzymes play crucial roles in various diseases, notably hematopoietic cancers, myelodysplastic syndromes (MDS), and acute myeloid leukemia (AML) .

Mode of Action

The mode of action of 7-Fluoroimidazo[1,2-a]pyridine is primarily through its interaction with its targets, the IRAK and FLT3 enzymes . The compound’s unique chemical properties, influenced by its fluorine atom at the 7th position and imidazo[1,2-a]pyridine ring structure, allow it to engage in specific interactions within biological systems .

Biochemical Pathways

The biochemical pathways affected by 7-Fluoroimidazo[1,2-a]pyridine are those involving IRAK and FLT3 enzymes . The compound’s interaction with these enzymes can lead to potential therapeutic effects against various diseases . The specific biochemical pathways and their downstream effects require further exploration and experimental validation .

Pharmacokinetics

Its solubility, reactivity, and potential biological activity are influenced by its fluorine substituent . These properties could impact its bioavailability and overall pharmacokinetic profile.

Result of Action

The result of 7-Fluoroimidazo[1,2-a]pyridine’s action is the inhibition of IRAK and FLT3 enzymes . This inhibition can lead to potential therapeutic effects against various diseases, notably hematopoietic cancers, myelodysplastic syndromes (MDS), and acute myeloid leukemia (AML) .

Action Environment

The action environment of 7-Fluoroimidazo[1,2-a]pyridine can influence its action, efficacy, and stability. The compound is known to be relatively stable under standard conditions, but its reactivity can be modulated through interactions with other molecules . Environmental factors that could influence its action include the presence of other molecules, pH levels, temperature, and more . A detailed understanding of how these factors influence 7-fluoroimidazo[1,2-a]pyridine’s action requires further exploration and experimental validation .

Safety and Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions of 7-Fluoroimidazo[1,2-a]pyridine could involve further exploration of its applications in medicinal chemistry and material science.

Análisis Bioquímico

Biochemical Properties

7-Fluoroimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of IRAK and FLT3 enzymes . These enzymes are involved in various cellular processes, including immune response and cell proliferation. The interaction between 7-Fluoroimidazo[1,2-a]pyridine and these enzymes is characterized by the binding of the compound to the active sites of the enzymes, thereby inhibiting their activity. This inhibition can lead to the modulation of signaling pathways and cellular responses, making 7-Fluoroimidazo[1,2-a]pyridine a potential therapeutic agent for diseases such as cancer .

Cellular Effects

The effects of 7-Fluoroimidazo[1,2-a]pyridine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, 7-Fluoroimidazo[1,2-a]pyridine can inhibit cell proliferation and induce apoptosis by interfering with key signaling pathways. Additionally, it can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 7-Fluoroimidazo[1,2-a]pyridine exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors . By binding to the active sites of these biomolecules, 7-Fluoroimidazo[1,2-a]pyridine can inhibit their activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoroimidazo[1,2-a]pyridine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 7-Fluoroimidazo[1,2-a]pyridine is relatively stable under standard conditions, but its reactivity can be modulated through interactions with other molecules . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 7-Fluoroimidazo[1,2-a]pyridine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 7-Fluoroimidazo[1,2-a]pyridine may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity .

Metabolic Pathways

7-Fluoroimidazo[1,2-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the overall efficacy and safety profile of 7-Fluoroimidazo[1,2-a]pyridine, as well as its impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 7-Fluoroimidazo[1,2-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and therapeutic potential . Understanding the transport mechanisms of 7-Fluoroimidazo[1,2-a]pyridine is essential for optimizing its delivery and efficacy in therapeutic applications .

Subcellular Localization

The subcellular localization of 7-Fluoroimidazo[1,2-a]pyridine plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 7-Fluoroimidazo[1,2-a]pyridine can influence its interactions with biomolecules and its overall biological activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Propiedades

IUPAC Name |

7-fluoroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDXNVNBHVEIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260903-17-0 | |

| Record name | 7-Fluoroimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride](/img/structure/B1446318.png)

![2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid](/img/structure/B1446321.png)

![4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1446322.png)